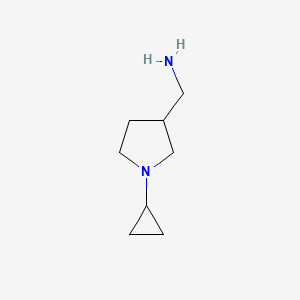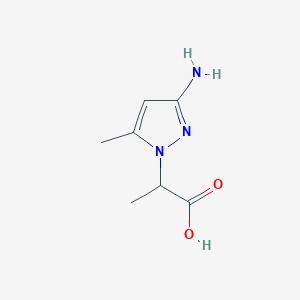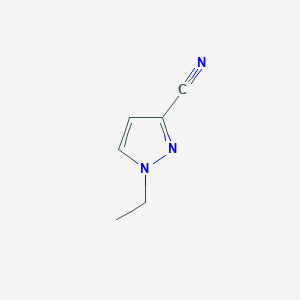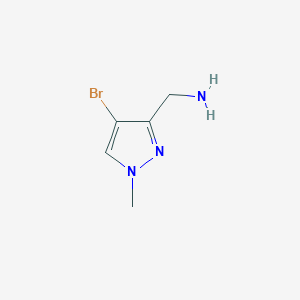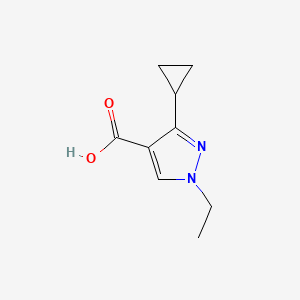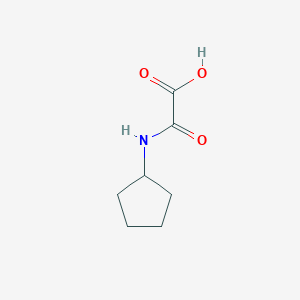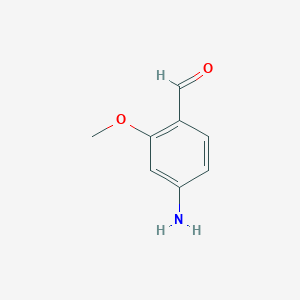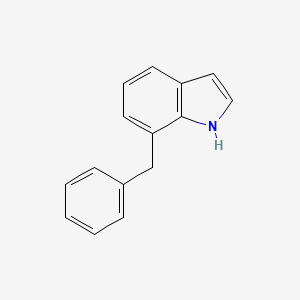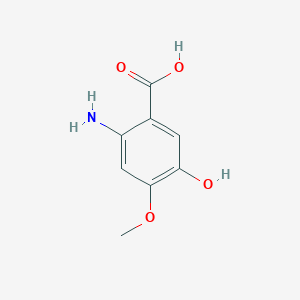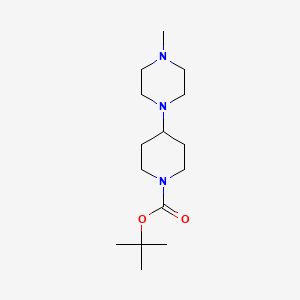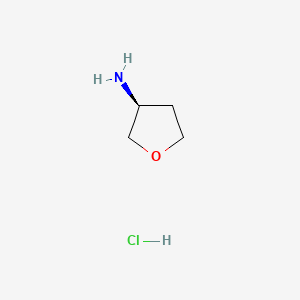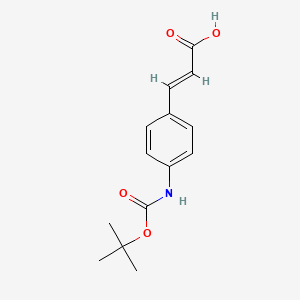
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid" is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, structure, and potential biological activities.
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives often involves condensation reactions. For instance, one study describes the synthesis of a novel compound through the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% yield . Another paper reports the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using a one-pot three-component reaction with a recyclable heterogeneous catalyst . Additionally, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde .
Molecular Structure Analysis
The crystal structure of a related compound shows that it crystallizes in the triclinic space group P-1 with specific unit-cell parameters, and the structure was further analyzed using X-ray single crystal diffraction techniques . Other studies have also employed X-ray crystallography to examine the structure of uracil derivatives, providing detailed information about the molecular conformation and supramolecular architecture involving N–H···O hydrogen bonds .
Chemical Reactions Analysis
The dihydropyrimidinone derivatives participate in various chemical reactions. For example, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol leads to different products depending on the solvent used, demonstrating the reactivity of the pyrimidine ring . The interaction of a related compound with double-stranded DNA (dsDNA) was studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, indicating minor groove binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet–visible (UV–Vis) spectroscopy. The antioxidant activity of one compound was assessed using assays like DPPH and FRAP, and its ferrous ions chelating property was also evaluated . The anti-inflammatory activity of some derivatives was screened using the rat paw edema method, with most compounds showing significant activity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLCUHLIAMYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596389 |
Source


|
| Record name | 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid | |
CAS RN |
937669-19-7 |
Source


|
| Record name | 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

